molecular formula C19H16N4O4 B2902089 3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034322-27-3

3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2902089
CAS No.: 2034322-27-3
M. Wt: 364.361
InChI Key: ZCPFEZWUWMLCKY-UHFFFAOYSA-N
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Description

3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a combination of benzofuran, pyrrolidine, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core, followed by the introduction of the pyrrolidine ring, and finally the attachment of the pyrazine-2-carbonitrile group. Key reactions in this synthesis may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.

    Substitution: The nitrile group in the pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like 7-methoxybenzofuran share the benzofuran core and exhibit similar chemical reactivity.

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one have similar structural features and biological activities.

    Pyrazine derivatives: Pyrazine-2-carbonitrile and its analogs are structurally related and may have comparable applications.

Uniqueness

The uniqueness of 3-((1-(7-Methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This makes it a valuable compound for exploring new chemical space and developing novel applications.

Properties

IUPAC Name

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-25-15-4-2-3-12-9-16(27-17(12)15)19(24)23-8-5-13(11-23)26-18-14(10-20)21-6-7-22-18/h2-4,6-7,9,13H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPFEZWUWMLCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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